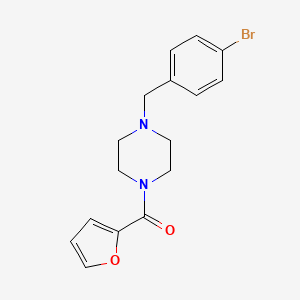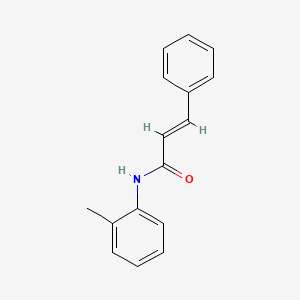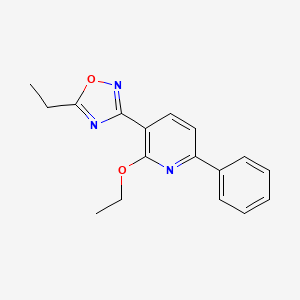
1-(4-bromobenzyl)-4-(2-furoyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-bromobenzyl)-4-(2-furoyl)piperazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is a piperazine derivative, which means it contains a six-membered ring with two nitrogen atoms. The bromobenzyl and furoyl groups are attached to the piperazine ring, making it a unique and interesting compound to study.
Mécanisme D'action
The mechanism of action of 1-(4-bromobenzyl)-4-(2-furoyl)piperazine is not fully understood. However, studies have shown that it can induce apoptosis, which is a process of programmed cell death. This suggests that the compound may be targeting specific pathways involved in cell growth and survival.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-bromobenzyl)-4-(2-furoyl)piperazine can affect various biochemical and physiological processes. For example, it has been shown to inhibit the activity of certain enzymes involved in DNA replication and repair. It has also been shown to affect the expression of various genes involved in cell cycle regulation and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(4-bromobenzyl)-4-(2-furoyl)piperazine in lab experiments is its potential as a drug candidate for the treatment of cancer. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its efficacy and minimize potential side effects.
Orientations Futures
There are many future directions for research on 1-(4-bromobenzyl)-4-(2-furoyl)piperazine. One direction is to further investigate its mechanism of action and identify specific pathways and targets involved. Another direction is to optimize its efficacy and minimize potential side effects for use as a drug candidate. Additionally, it may be useful to study its potential applications in other areas of scientific research, such as neuroscience or immunology.
Méthodes De Synthèse
The synthesis of 1-(4-bromobenzyl)-4-(2-furoyl)piperazine involves the reaction of 4-bromobenzyl chloride and 2-furoylpiperazine in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is typically carried out under reflux conditions. The product is then purified using various techniques such as column chromatography or recrystallization.
Applications De Recherche Scientifique
1-(4-bromobenzyl)-4-(2-furoyl)piperazine has been studied for its potential applications in various areas of scientific research. One area of interest is its use as a potential drug candidate for the treatment of cancer. Studies have shown that this compound has anti-proliferative effects on cancer cells, which means it can inhibit their growth and division.
Propriétés
IUPAC Name |
[4-[(4-bromophenyl)methyl]piperazin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O2/c17-14-5-3-13(4-6-14)12-18-7-9-19(10-8-18)16(20)15-2-1-11-21-15/h1-6,11H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMYNFQGAZCSFBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Br)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5824414 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-methoxy-3-[5-(methylamino)-1,3,4-thiadiazol-2-yl]-2H-chromen-2-one](/img/structure/B5858387.png)

![1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[(5-methyl-2-furyl)methyl]methanamine](/img/structure/B5858393.png)

![6-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}-2-propyl-3(2H)-pyridazinone](/img/structure/B5858418.png)
![methyl 2-[(benzylsulfonyl)amino]benzoate](/img/structure/B5858421.png)
amino]methyl}-4-nitrophenol](/img/structure/B5858433.png)

![N-(3-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5858450.png)
![4-[(1,3-benzothiazol-2-ylthio)methyl]-5-methylthiophene-2-carbaldehyde semicarbazone](/img/structure/B5858467.png)
![3-amino-1-phenyl-1H-pyrazole-4,5-dione 4-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)hydrazone]](/img/structure/B5858487.png)